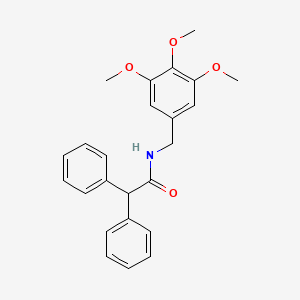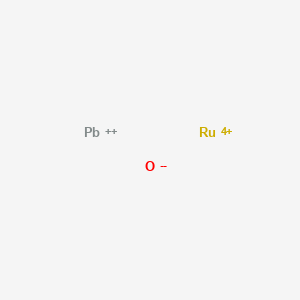
Lead(II) ruthenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(II) ruthenate is a chemical compound composed of lead, ruthenium, and oxygen. It is known for its unique properties and potential applications in various fields, including solid oxide fuel cells and catalysis. The compound typically exists in the form of a pyrochlore structure, which contributes to its stability and functionality in different applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead(II) ruthenate can be synthesized through various chemical routes. One common method involves the solid-state reaction of lead oxide (PbO) and ruthenium dioxide (RuO₂) at high temperatures. The reaction typically occurs in an oxygen-rich environment to ensure the complete oxidation of ruthenium. The reaction can be represented as follows: [ \text{PbO} + \text{RuO}_2 \rightarrow \text{Pb}_2\text{Ru}_2\text{O}_7 ]
Industrial Production Methods: In industrial settings, this compound is often produced using a similar solid-state reaction method. The process involves mixing the precursor oxides in stoichiometric amounts, followed by calcination at temperatures ranging from 800°C to 1000°C. The resulting product is then cooled and ground to obtain a fine powder suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Lead(II) ruthenate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of ruthenium and the presence of lead.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl). The oxidation process typically occurs in an acidic medium.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄). The reduction process is often carried out at elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium compounds, while reduction reactions can produce lower oxidation state ruthenium species .
Aplicaciones Científicas De Investigación
Lead(II) ruthenate has a wide range of scientific research applications due to its unique properties:
Solid Oxide Fuel Cells (SOFCs): this compound is used as a cathode material in SOFCs due to its high electrical conductivity and catalytic activity for oxygen reduction reactions.
Catalysis: The compound serves as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Electrochemical Devices: this compound is employed in the development of supercapacitors and batteries, where it enhances the electrochemical performance and energy storage capacity.
Mecanismo De Acción
The mechanism of action of lead(II) ruthenate in its applications is primarily based on its electrochemical properties. In SOFCs, the compound facilitates the reduction of oxygen at the cathode, improving the overall efficiency of the fuel cell. The presence of ruthenium in the compound enhances its catalytic activity, allowing for efficient electron transfer and reaction kinetics .
Comparación Con Compuestos Similares
Lead(II) ruthenate can be compared with other ruthenium-based compounds, such as:
Strontium Ruthenate (Sr₂RuO₄): Known for its superconducting properties, strontium ruthenate is structurally similar to this compound but exhibits different electronic and magnetic properties.
Ruthenium Dioxide (RuO₂): This compound is widely used as a catalyst and in electrochemical applications.
This compound stands out due to its unique combination of stability, conductivity, and catalytic activity, making it a versatile material for various scientific and industrial applications.
Propiedades
Número CAS |
37194-88-0 |
|---|---|
Fórmula molecular |
OPbRu+4 |
Peso molecular |
324 g/mol |
Nombre IUPAC |
lead(2+);oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/O.Pb.Ru/q-2;+2;+4 |
Clave InChI |
FPOAPAKVUPZNHJ-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[Ru+4].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
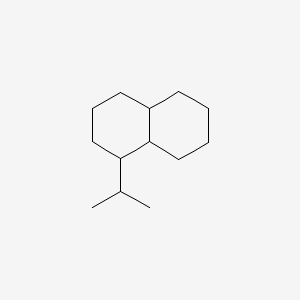
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
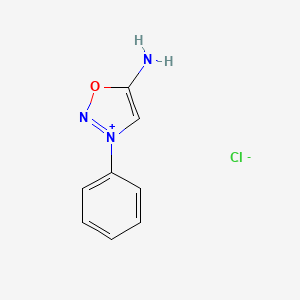
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
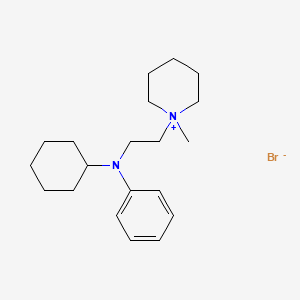

![N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B14161039.png)

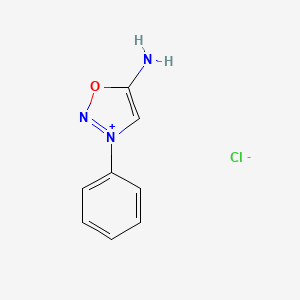

![7H-Benzo[c]phenothiazine, 7-chloroacetyl-](/img/structure/B14161072.png)
